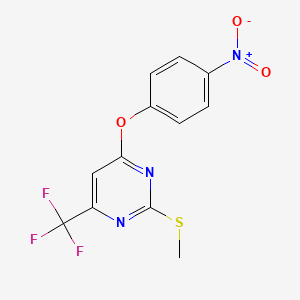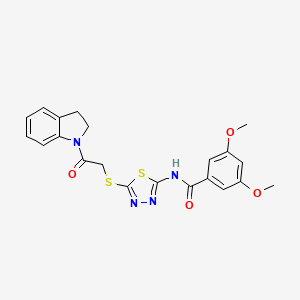
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including an indolin-2-one, a thiadiazole, and a benzamide group. Indolin-2-one compounds are known to exhibit a wide range of biological activities . Thiadiazoles are heterocyclic compounds that have been studied for their potential pharmacological properties . Benzamides are a class of compounds that have been used in the development of various drugs .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The indolin-2-one group consists of a fused six-membered benzene ring and a five-membered ring with a ketone and an amine . The thiadiazole is a five-membered ring containing three nitrogen atoms and a sulfur atom . The benzamide group consists of a benzene ring attached to a carboxamide group .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The indolin-2-one could potentially undergo reactions at the carbonyl group or at the nitrogen . The thiadiazole could potentially undergo reactions at the sulfur or nitrogen atoms . The benzamide could potentially undergo reactions at the carbonyl group or the nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the polar carbonyl, amine, and thiol groups could influence the compound’s solubility in various solvents . The presence of aromatic rings could contribute to the compound’s UV/Vis absorption spectrum .科学的研究の応用
Antibacterial, Antifungal, and Antitubercular Activity
Research involving compounds with a similar structural framework, such as tetrahydropyrimidine–isatin hybrids, has shown potential antibacterial, antifungal, and antitubercular activities. These compounds, characterized by the presence of a 1,3,4-thiadiazolyl moiety, have been synthesized and screened for their antimicrobial properties, indicating the potential utility of N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide in similar applications (Akhaja & Raval, 2012).
Anticancer Properties
Schiff bases derived from 1,3,4-thiadiazole compounds have demonstrated significant biological activities, including antiproliferative effects against cancer cell lines. These activities suggest the potential of structurally related compounds, like this compound, to possess anticancer properties. Specifically, certain derivatives have shown DNA protective ability against oxidative damage and strong antimicrobial activity, highlighting the pharmacological significance of the 1,3,4-thiadiazole core in medicinal chemistry (Gür et al., 2020).
Synthetic Methodology and Mechanistic Insights
The synthesis and mechanism of formation of 1,2,4-thiadiazoles, including those derived from thiobenzamides and N-substituted thioureas, have been extensively studied. These investigations provide valuable insights into the reactivity and potential applications of compounds like this compound in the synthesis of new materials or as intermediates in the development of drugs with specific biological activities (Forlani et al., 2000).
Hypoxia-Selective Cytotoxicity
Compounds possessing a thiadiazole moiety have been explored for their hypoxia-selective cytotoxicity, which is crucial for targeting tumor cells in low-oxygen environments. This research area is of particular interest for developing more effective cancer treatments with reduced side effects on healthy tissue. The study of similar compounds can shed light on the design and synthesis of new hypoxia-selective agents, leveraging the unique properties of the thiadiazole ring for therapeutic advantage (Palmer et al., 1996).
作用機序
Target of Action
The primary targets of this compound are N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B) . These receptors play a crucial role in the nervous system, particularly in the transmission of signals in the brain.
Mode of Action
The compound interacts with its targets by binding to the NMDA-GluN2B receptors . This interaction can lead to changes in the receptor’s activity, potentially altering the transmission of signals in the brain.
Biochemical Pathways
The compound affects the biochemical pathways related to neuroprotection . By binding to the NMDA-GluN2B receptors, it can influence the pathways that these receptors are involved in, such as the transmission of signals in the brain. The downstream effects of this interaction can include changes in neuronal activity and potentially protective effects against neuronal damage.
Result of Action
The molecular and cellular effects of the compound’s action can include significant protective effects against H2O2-induced death of RAW 264.7 cells . This suggests that the compound may have potential as a neuroprotective agent.
Safety and Hazards
As with any chemical compound, appropriate safety precautions should be taken when handling this compound. This includes wearing appropriate personal protective equipment and working in a well-ventilated area . The specific safety and hazard information would depend on the properties of the compound, including its reactivity and potential biological activity .
将来の方向性
Future research could involve further exploration of the biological activity of this compound. This could include testing the compound against various biological targets or in different disease models . Additionally, modifications could be made to the compound’s structure to optimize its activity or improve its pharmacokinetic properties .
特性
IUPAC Name |
N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S2/c1-28-15-9-14(10-16(11-15)29-2)19(27)22-20-23-24-21(31-20)30-12-18(26)25-8-7-13-5-3-4-6-17(13)25/h3-6,9-11H,7-8,12H2,1-2H3,(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQUDAQQGCJGHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-chloro-6-methyl-2-phenyl-4-pyrimidinyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B2989181.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide](/img/structure/B2989186.png)
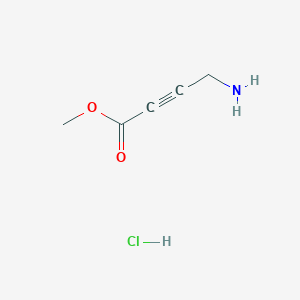
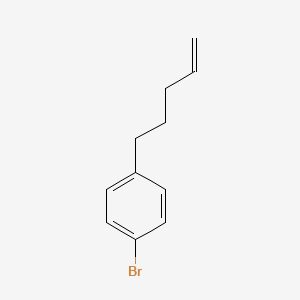
![2-(1-Methylindol-3-yl)-1-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2989191.png)
![methyl 2-(3,9-dimethyl-6,8-dioxo-7-propyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2989192.png)
![(4-ethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2989193.png)
![4-ethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2989194.png)

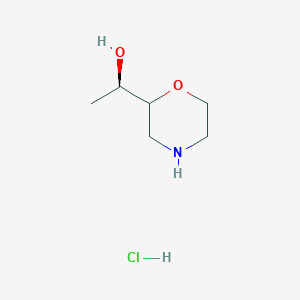
![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2989198.png)
![N-(2-fluorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2989199.png)
